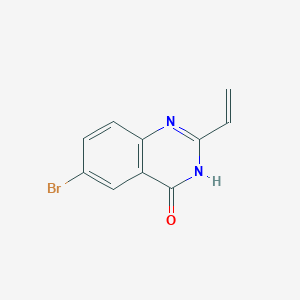

6-Bromo-2-vinyl-4-quinazolinol

Description

Contextualization within the Quinazolinol Chemical Class and Diverse Derivatives

Quinazolinones, and their tautomeric form quinazolinols, are a prominent class of heterocyclic compounds featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. wikipedia.orgfrontiersin.org This core structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net

The versatility of the quinazolinone nucleus allows for structural modifications at various positions, leading to a vast library of derivatives. wisdomlib.org Researchers have extensively explored substitutions at the 2, 3, 6, and 8 positions of the quinazoline (B50416) ring. mdpi.com These modifications have yielded compounds with a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netresearchgate.netnih.govekb.eg For instance, the introduction of different aryl groups, alkyl chains, and other heterocyclic moieties has been shown to fine-tune the activity of these compounds, making the quinazolinone scaffold a cornerstone in the design of novel bioactive molecules. nih.govmdpi.com

Rationale for Academic Investigation of the 6-Bromo-2-vinyl-4-quinazolinol Scaffold

The specific structure of this compound presents a compelling case for focused academic research due to the strategic placement of its functional groups. Each component of the molecule—the quinazolinone core, the bromine substituent, and the vinyl group—contributes to its potential as a versatile building block in synthetic chemistry.

The Quinazolinone Core : As established, this heterocyclic system is a well-known pharmacophore, forming the structural basis of numerous biologically active compounds. nih.govsemanticscholar.org Its inherent properties make it an excellent starting point for drug discovery programs.

The 6-Bromo Substituent : The bromine atom at the 6-position is of particular synthetic interest. Halogen atoms, especially bromine, on aromatic rings are valuable handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comgoogle.com This allows for the straightforward introduction of various aryl or alkyl groups at this position, enabling the synthesis of a diverse library of 6-substituted quinazolinones from a common intermediate. mdpi.com Research has shown that substitution at the 6-position can significantly influence the biological profile of quinazolinone derivatives. ptfarm.plscispace.com

The 2-Vinyl Group : The vinyl substituent at the 2-position is a reactive functional group that can participate in a variety of chemical transformations. It serves as a dienophile or dipolarophile in cycloaddition reactions, providing a pathway to more complex, fused heterocyclic systems. researchgate.netscilit.comrsc.org For example, studies have demonstrated that N3-substituted 6-bromo-2-vinyl-3H-quinazolin-4-ones can undergo 1,3-dipolar cycloaddition with nitrones to yield novel isoxazolidine-quinazolinone conjugates. researchgate.netscilit.com These resulting compounds have been screened for biological activity, with several derivatives showing inhibitory effects against varicella-zoster virus and human cytomegalovirus, as well as moderate cytostatic activity. researchgate.net The presence of the 2-styryl group (a phenyl-vinyl moiety), which is structurally related, has also been shown to enhance the antimicrobial and antimitotic activity of quinazolinone derivatives. mdpi.com

The combination of a stable, biologically relevant core with two distinct and synthetically useful functional groups makes this compound a highly attractive scaffold for developing novel compounds with potential therapeutic applications.

Historical Perspective and Current Landscape of Research on Related Quinazolinol Structures

The history of quinazoline chemistry dates back to the 19th century, with the first derivative being prepared by Griess in 1869. nih.govsemanticscholar.org The parent compound, quinazoline, was first synthesized in 1895 by August Bischler and Lang. wikipedia.orgmdpi.com However, it was the isolation of quinazoline alkaloids from natural sources, such as Vasicine from the plant Justicia adhatoda, that ignited significant interest in the pharmacological potential of this class of compounds. semanticscholar.orgencyclopedia.pub

Early synthetic methods, such as the Niementowski synthesis, provided the initial routes to quinazolinone derivatives. wisdomlib.org Over the decades, synthetic methodologies have evolved significantly, with modern chemistry employing sophisticated techniques like transition-metal catalysis and microwave-assisted synthesis to create complex quinazolinone frameworks with greater efficiency. wisdomlib.orgujpronline.com

The current research landscape for quinazolinone derivatives is vibrant and expansive. researchgate.net Scientists continue to design and synthesize novel analogues to explore their therapeutic potential across a wide range of diseases. mdpi.com A major focus remains on anticancer research, with several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, already in clinical use as kinase inhibitors. wikipedia.orgnih.gov Beyond oncology, research is actively pursuing quinazolinones for their potential as antimicrobial, antifungal, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The investigation into compounds like this compound and related structures is a key part of this ongoing effort, aiming to generate new molecular entities by leveraging the synthetic versatility of the bromo and vinyl functional groups to create compounds with improved potency and novel mechanisms of action. mdpi.comresearchgate.netscilit.com

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-ethenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUPKTBYJVMGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396704 | |

| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-96-7 | |

| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Vinyl 4 Quinazolinol and Analogues

Established Synthetic Pathways and Precursors

The traditional synthesis of the 6-bromo-4-quinazolinol core often commences from substituted anthranilic acid derivatives, which serve as versatile precursors.

Multistep Synthesis Approaches to the Quinazolinol Core

A common and well-established route to the quinazolinone core involves the initial acylation of an appropriately substituted anthranilic acid. For the synthesis of 6-bromo-2-vinyl-4-quinazolinol, the logical starting material is 5-bromoanthranilic acid.

One classical approach involves the reaction of 5-bromoanthranilic acid with an acylating agent, such as chloroacetyl chloride, followed by cyclization. For instance, 5-bromoanthranilic acid can be treated with chloroacetyl chloride to form the corresponding N-acyl derivative. Subsequent ring closure, often facilitated by a dehydrating agent like acetic anhydride (B1165640), leads to the formation of a 6-bromo-2-(chloromethyl)-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone (B8607429) can then be reacted with an amine source, such as ammonia, to yield the corresponding 4-quinazolinol.

Another established pathway involves the reaction of 5-bromoanthranilic acid with isothiocyanates. For example, reaction with phenyl isothiocyanate in the presence of a base like triethylamine (B128534) can yield a thiourea (B124793) derivative, which upon cyclization under appropriate conditions, can form the quinazolinone ring system. nih.gov

Key Intermediates and Optimized Reaction Conditions

The synthesis of this compound necessitates the formation of key intermediates that allow for the introduction of the vinyl group. A crucial intermediate is a 6-bromo-2-substituted-4-quinazolinol where the substituent at the 2-position can be readily converted to a vinyl group.

A common strategy involves the preparation of a 2-halomethyl or 2-methyl quinazolinone derivative. For example, starting from 5-bromoanthranilic acid, a 6-bromo-2-methyl-4-quinazolinol can be synthesized. The methyl group can then be functionalized to introduce the vinyl moiety.

Optimization of reaction conditions is critical for achieving high yields and purity. This includes the choice of solvents, temperature, and catalysts. For the cyclization step to form the quinazolinone ring, various conditions have been explored, from heating in solvents like ethanol (B145695) or dimethylformamide (DMF) to microwave-assisted reactions which can significantly reduce reaction times. sci-hub.catfrontiersin.orgnih.gov

Novel and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of quinazolinones.

Catalytic Approaches for Quinazolinol Ring Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted quinazolinones. While not directly forming the quinazolinol ring in one step, they are instrumental in creating key C-C and C-N bonds. For instance, a palladium catalyst can be used to couple a vinyl-containing reagent with a suitable precursor.

A plausible catalytic route to 2-vinyl-4-quinazolinol (B1662436) could involve the palladium-catalyzed vinylation of a 2-halo-4-quinazolinol intermediate. Reactions such as the Suzuki, Stille, or Heck coupling could be employed. For example, a 6-bromo-2-chloro-4-quinazolinol could potentially undergo a Suzuki coupling with a vinylboronic acid derivative in the presence of a palladium catalyst and a base to introduce the vinyl group. Similarly, a Heck reaction between a 2-halo-quinazolinol and a vinylating agent like ethylene (B1197577) could be another viable approach.

Iron-catalyzed cyclization reactions have also been developed as a more sustainable alternative to palladium catalysis for the formation of the quinazolinone ring. sci-hub.cat

Sustainable Synthesis and Process Intensification Techniques

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of greener solvents, catalysts, and energy sources. Microwave-assisted organic synthesis (MAOS) has been shown to be a particularly effective technique for accelerating the synthesis of quinazolinones, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.govnih.govresearchgate.net The use of water as a solvent and the development of catalyst-free or metal-free reaction conditions are also key areas of research in the green synthesis of these compounds.

Regioselective and Stereoselective Synthetic Considerations for Substituent Introduction

The synthesis of specifically substituted quinazolinones like this compound requires precise control over the regioselectivity of the reactions.

The position of the bromo substituent is determined by the choice of the starting material, in this case, 5-bromoanthranilic acid, which directs the bromine atom to the 6-position of the resulting quinazolinone.

The introduction of the vinyl group at the 2-position can be achieved through various methods. If starting with a pre-formed quinazolinone core, a 2-halo substituent can be selectively replaced by a vinyl group using palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is generally high, favoring substitution at the more reactive C2 position. For instance, in polyhalogenated quinazolines, palladium-catalyzed couplings can be directed to specific positions based on the relative reactivity of the different halogen substituents. nih.govscispace.com

While the synthesis of this compound itself does not involve the creation of a chiral center, stereoselective considerations become important when synthesizing analogs with chiral substituents. In such cases, the use of chiral catalysts or auxiliaries can be employed to control the stereochemistry of the final product.

Methodologies for Scalable Synthesis in Research and Development

The scalable synthesis of this compound can be approached through several strategic pathways. These routes are designed to utilize readily available starting materials and employ reactions known for their reliability and scalability. The primary considerations for large-scale synthesis include reaction efficiency, cost of reagents, ease of purification, and operational safety.

A common and logical starting point for the synthesis of 6-bromo-substituted quinazolinones is 5-bromoanthranilic acid. This precursor contains the necessary bromine atom at the desired position on the benzene (B151609) ring. The general strategy then involves the cyclization to form the quinazolinone ring and subsequent functionalization at the 2-position to introduce the vinyl group.

Two of the most promising scalable strategies for the introduction of the 2-vinyl group are:

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Suzuki or Stille coupling are highly efficient for the formation of carbon-carbon bonds and are widely used in industrial processes. This approach would involve the synthesis of a 2-halo-6-bromo-4-quinazolinol intermediate, which is then coupled with a vinyl-organometallic reagent.

Olefination of a 2-Formyl Intermediate: Classic olefination reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction provide a reliable means to form a double bond. This strategy is dependent on the successful and scalable synthesis of a 2-formyl-6-bromo-4-quinazolinol precursor.

A third, related approach involves the synthesis of a 2-methyl or 2-(halomethyl) derivative, which can then be converted to the desired vinyl group.

Route 1: Synthesis via Palladium-Catalyzed Cross-Coupling

This route focuses on the creation of a 6-bromo-2-chloro-4-quinazolinol intermediate, which can then undergo a Suzuki or Stille coupling reaction.

Step 1: Synthesis of 6-Bromo-2,4-quinazolinediol

The initial step involves the reaction of 5-bromoanthranilic acid with a source of carbon, such as urea (B33335) or cyanogen (B1215507) bromide, to form the quinazolinedione.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 1 | 5-Bromoanthranilic acid | 1. Urea, heat (180-190 °C) | 6-Bromo-1H,3H-quinazoline-2,4-dione | High |

Step 2: Chlorination to 6-Bromo-2,4-dichloroquinazoline

The resulting quinazolinedione is then chlorinated, typically using phosphoryl chloride, to yield the reactive dichloro intermediate.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 2 | 6-Bromo-1H,3H-quinazoline-2,4-dione | 1. POCl₃, N,N-diethylaniline, reflux | 6-Bromo-2,4-dichloroquinazoline | Good to Excellent |

Step 3: Selective Hydrolysis to 6-Bromo-2-chloro-4-quinazolinol

Careful, selective hydrolysis of the 4-chloro group is then performed to yield the desired 2-chloro-4-quinazolinol. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 3 | 6-Bromo-2,4-dichloroquinazoline | 1. Aqueous base (e.g., NaOH or K₂CO₃) in a suitable solvent (e.g., THF, dioxane) at controlled temperature. | 6-Bromo-2-chloro-4-quinazolinol | Moderate to Good |

Step 4: Suzuki or Stille Cross-Coupling

The final step involves the palladium-catalyzed cross-coupling of the 2-chloro intermediate with a vinyl source. The Suzuki coupling, using vinylboronic acid or its esters, is often preferred due to the lower toxicity of boron reagents compared to the tin reagents used in the Stille coupling.

Suzuki Coupling

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|

Stille Coupling

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|

Route 2: Synthesis via Olefination of a 2-Formyl Intermediate

This pathway relies on the synthesis of a 2-formyl-6-bromo-4-quinazolinol intermediate, which is then converted to the vinyl group.

Step 1: Synthesis of 6-Bromo-2-methyl-4-quinazolinol

A common precursor for the 2-formyl derivative is the 2-methyl analogue. This can be synthesized from 5-bromoanthranilic acid and acetic anhydride to form an intermediate benzoxazinone, which is then reacted with ammonia.

| Step | Starting Material | Reagents and Conditions | Intermediate | Product | Typical Yield |

| 1a | 5-Bromoanthranilic acid | 1. Acetic anhydride, reflux | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | - | Good |

| 1b | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | 1. Ammonia (aqueous or gaseous) or ammonium (B1175870) acetate (B1210297) in a suitable solvent (e.g., ethanol, acetic acid) | - | 6-Bromo-2-methyl-4-quinazolinol | Good |

Step 2: Oxidation of the 2-Methyl Group to 2-Formyl

The oxidation of the methyl group to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| 2 | 6-Bromo-2-methyl-4-quinazolinol | 1. Selenium dioxide (SeO₂)2. Solvent (e.g., Dioxane, Acetic Acid), heat | 6-Bromo-2-formyl-4-quinazolinol | Moderate |

Step 3: Wittig or Horner-Wadsworth-Emmons Olefination

The 2-formyl intermediate can then be converted to the 2-vinyl group using a suitable olefination reagent. The HWE reaction is often preferred for large-scale synthesis due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Wittig Reaction

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|

Horner-Wadsworth-Emmons Reaction

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|

These methodologies provide robust and adaptable frameworks for the scalable synthesis of this compound. The choice of a specific route in a research and development setting would be guided by factors such as the availability of starting materials, desired purity specifications, and the technical capabilities for handling the specific reagents and reaction conditions. Both cross-coupling and olefination strategies represent viable and scalable approaches to this target compound and its analogues.

Advanced Chemical Reactivity and Derivatization of 6 Bromo 2 Vinyl 4 Quinazolinol

Reactivity of the Quinazolinol Heterocyclic System

The quinazoline (B50416) ring is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The properties and reactivity of substituted quinazolines are heavily influenced by the nature and position of the substituents on either the pyrimidine or benzene ring. scispace.comnih.gov The two nitrogen atoms within the pyrimidine ring are not equivalent, leading to a polarization of the 3,4-double bond which significantly affects the molecule's chemical behavior. nih.gov

Electrophilic Aromatic Substitution Studies at the Quinazolinol Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org For the parent quinazoline molecule, nitration is the primary known electrophilic substitution reaction. scispace.comnih.gov The predicted order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7. nih.gov Specifically, the reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov

Nucleophilic Additions and Substitutions on the Ring System

The quinazoline ring system is generally reactive towards nucleophilic reagents, which preferentially attack the electron-deficient C4 position. scispace.com Additions of reagents like sodium bisulfite, hydrogen cyanide, and various organometallic reagents (e.g., Grignard reagents, organolithiums) across the 3,4-double bond of quinazoline have been reported to yield 4-substituted-3,4-dihydroquinazolines. scispace.com Similarly, strong nucleophiles such as sodamide and hydrazine can react with quinazoline to yield 4-amino and 4-hydrazine quinazoline, respectively, through an addition-elimination mechanism. scispace.comnih.gov

For 6-Bromo-2-vinyl-4-quinazolinol, which exists in tautomeric equilibrium with 6-bromo-2-vinylquinazolin-4(3H)-one, the C4 position is substituted with a hydroxyl group. While direct nucleophilic substitution at this position is less common than with a halogen leaving group, derivatization is possible. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a chloro group, which can then be displaced by various nucleophiles. The 4-chloro derivative, in particular, is highly activated towards nucleophilic substitution due to the α-nitrogen effect. nih.gov

Transformations Involving the Bromo Moiety

The bromine atom at the C6-position is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Halogenated quinazolinones are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo group at the 6-position of this compound is well-suited for a range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling of 6-bromoquinazolinone derivatives with various arylboronic acids has been successfully employed to synthesize 6-aryl substituted products. mdpi.comresearchgate.net This method offers a robust way to introduce diverse aromatic and heteroaromatic substituents at the C6 position.

| Catalyst | Base | Boronic Acid/Ester | Product | Yield | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Arylboronic acids | 6-Aryl-2-styrylquinazolin-4(3H)-ones | Good | mdpi.com |

| CataXCium A Pd G3 | K₃PO₄ | Benzyl, alkyl, aryl boronic esters | 6-Substituted anilines | Good-Excellent | nih.gov |

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org The bromo group on the quinazolinol core can react with various alkenes to introduce new unsaturated side chains at the C6 position, further expanding the structural complexity. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a powerful method for forming carbon-carbon triple bonds. The 6-bromo position can be functionalized with various alkynes to produce 6-alkynyl-quinazolinol derivatives, which are valuable intermediates for further synthesis. The reactivity of halides in Sonogashira coupling typically follows the trend I > OTf > Br > Cl. youtube.com

| Catalyst System | Base | Coupling Partner | Product | Conditions | Reference |

| PdCl₂(PPh₃)₂-CuI | Et₃N | Terminal Alkyne | 6-Alkynyl-quinazolinol | Anhydrous, Anaerobic | organic-chemistry.org |

| Pd/C-PPh₃-CuI | Et₃N | Terminal Acetylene | 5-Alkynyl-2-aminobenzamides | Ethanol (B145695), Reflux | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org It is a highly effective method for synthesizing aryl amines. The 6-bromo group on the quinazolinol scaffold can be coupled with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles to generate 6-amino-quinazolinol derivatives. nih.govresearcher.life

| Catalyst System | Base | Amine | Product | Conditions | Reference |

| Pd₂(dba)₃ / DavePhos | t-BuONa | Aryl, heteroaryl, alkyl amines | 6-Aminated quinazolinones | Dioxane, 100 °C | nih.gov |

| Pd(OAc)₂ / Xantphos | K₃PO₄ | Aromatic amines | 6-Substituted quinazoline-4-thiones | Toluene, 110 °C | researcher.life |

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This transformation is usually achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 to -100 °C). wikipedia.orgtcnj.edu

Reaction Sequence:

Halogen-Metal Exchange: this compound + R-Li → 6-Lithio-2-vinyl-4-quinazolinol + R-Br

Electrophilic Quench: 6-Lithio-2-vinyl-4-quinazolinol + E⁺ → 6-E-2-vinyl-4-quinazolinol

| Electrophile (E⁺) | Resulting Substituent (-E) |

| H₂O | -H (dehalogenation) |

| D₂O | -D (deuterium labeling) |

| CO₂ | -COOH (carboxylation) |

| Aldehydes/Ketones | -CH(OH)R (hydroxyalkylation) |

| Alkyl halides | -R (alkylation) |

| I₂ | -I (iodination) |

Reactions of the Vinyl Substituent

The vinyl group at the C2-position is an electron-deficient alkene due to the influence of the heterocyclic ring. This electronic nature dictates its reactivity, making it susceptible to specific types of addition reactions.

Studies on vinyl-substituted N-heterocycles, including quinazolines, in superacidic media have shown that the position of the vinyl group controls the type of addition reaction observed. nih.gov When the vinyl group is at the 2-position of a quinazoline, it is expected to undergo conjugate addition. nih.gov This involves the addition of a nucleophile to the β-carbon of the vinyl group, with subsequent protonation.

Beyond additions, the vinyl group can participate in a range of reactions typical for alkenes:

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) can selectively reduce the vinyl group to an ethyl group.

Oxidation: The double bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis, KMnO₄) to yield a carboxylic acid or aldehyde at the C2 position. Epoxidation followed by hydrolysis can yield a diol.

Polymerization: Under appropriate conditions, the vinyl monomer could potentially undergo polymerization.

Heck Reaction: While the bromo group is the typical halide partner, the vinyl group itself can act as the alkene component in Heck reactions, coupling with other aryl or vinyl halides. organic-chemistry.org

The specific conditions required for these transformations on the this compound substrate would need to be optimized to ensure chemoselectivity and avoid unwanted side reactions on the quinazolinol core or the bromo substituent.

Polymerization and Co-polymerization Studies

The presence of a vinyl group at the 2-position of the quinazolinone ring makes this compound a promising monomer for polymerization reactions. The vinyl group is susceptible to standard polymerization techniques, including free-radical, cationic, and anionic polymerization, leading to the formation of novel homopolymers with the quinazolinone moiety as a repeating side chain. The properties of the resulting poly(this compound) would be influenced by the bulky, heterocyclic side group, potentially leading to materials with high thermal stability and unique optoelectronic characteristics.

Furthermore, this compound can be engaged in co-polymerization with a variety of other vinyl monomers. This process allows for the fine-tuning of the final polymer's properties by incorporating different functional units. For instance, co-polymerization with monomers like styrene (B11656), methyl methacrylate (B99206), or N-vinylcarbazole could yield random or block copolymers with tailored solubility, mechanical strength, and chemical resistance. The reactivity ratios of the co-monomers would be crucial in determining the composition and microstructure of the resulting copolymer chain. While specific studies on the polymerization of this compound are not extensively documented, the principles of vinyl polymerization provide a solid framework for predicting its behavior.

Table 1: Potential Co-polymerization Reactions of this compound

| Co-monomer | Potential Polymer Type | Anticipated Properties |

|---|---|---|

| Styrene | Random or Block Copolymer | Enhanced thermal stability, modified refractive index |

| Methyl Methacrylate (MMA) | Random or Block Copolymer | Improved processability, tailored optical clarity |

| N-vinylcarbazole (NVC) | Random or Block Copolymer | Photoconductive and charge-transporting properties |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)

The electron-deficient nature of the vinyl group, influenced by the heterocyclic ring, makes it a suitable dienophile for Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for constructing six-membered rings with high stereospecificity. The reaction of this compound with various dienes, such as cyclopentadiene or 1,3-butadiene, would lead to the formation of complex, polycyclic structures fused to the quinazolinone core. The reaction rate and regioselectivity can often be enhanced through the use of Lewis acid catalysts, which coordinate to the nitrogen atoms of the quinazolinone ring, further activating the vinyl dienophile. nih.govresearchgate.net

In addition to Diels-Alder reactions, the vinyl group can participate in [2+2] cycloaddition reactions, typically under photochemical conditions. Irradiation with UV light in the presence of an alkene can lead to the formation of a cyclobutane ring. These reactions provide access to strained ring systems and unique molecular scaffolds that are not readily accessible through other synthetic routes.

Table 2: Representative Cycloaddition Reactions

| Reaction Type | Reactant | Catalyst/Condition | Expected Product Class |

|---|---|---|---|

| Diels-Alder [4+2] | 1,3-Butadiene | Thermal or Lewis Acid (e.g., BF₃·OEt₂) | Cyclohexene-fused quinazolinone |

| Diels-Alder [4+2] | Cyclopentadiene | Thermal | Norbornene-fused quinazolinone |

Catalytic Hydrogenation and Oxidation Reactions

The vinyl group and the quinazolinone ring of this compound are both susceptible to catalytic hydrogenation, with the vinyl group being significantly more reactive. Selective hydrogenation of the vinyl moiety to an ethyl group can be readily achieved under mild conditions using heterogeneous catalysts like palladium on carbon (Pd/C) and a hydrogen atmosphere. mdpi.com This transformation is useful for creating derivatives where the reactivity of the vinyl group is removed while preserving the core heterocyclic structure. Complete hydrogenation under more forcing conditions could potentially reduce the benzene ring portion of the quinazolinone system. nih.govresearchgate.net

Conversely, the vinyl group is a prime site for oxidation reactions. Oxidative cleavage, for instance using ozonolysis (O₃) followed by a reductive or oxidative workup, can convert the vinyl group into a formyl (-CHO) or a carboxylic acid (-COOH) group at the 2-position, respectively. These functional groups serve as valuable handles for further synthetic transformations. Epoxidation of the vinyl double bond using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield a reactive 2-(oxiran-2-yl) derivative, which can be opened by various nucleophiles to introduce a wide range of functionalities.

Functionalization Strategies at the 4-Hydroxyl/Keto Tautomeric Position

The 4-quinazolinol moiety exists in a keto-enol tautomeric equilibrium, predominantly favoring the 4-oxo (keto) form. However, the presence of the hydroxyl tautomer allows for chemical modifications at this position. A critical and widely used strategy for functionalization involves the conversion of the 4-oxo group into a 4-chloro group. nih.gov This is typically accomplished by treatment with reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The resulting 4-chloro-6-bromo-2-vinylquinazoline is a highly valuable intermediate. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, anilines, hydrazines, alkoxides, and thiolates, providing a powerful method for generating extensive libraries of novel quinazoline derivatives. mdpi.com

Table 3: Functionalization of the 4-Position via a 4-Chloro Intermediate

| Nucleophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Amine | R-NH₂ | Amino (-NHR) |

| Aniline | Ar-NH₂ | Anilino (-NHAr) |

| Alcohol/Phenol | R-OH / Ar-OH (with base) | Alkoxy/Aryloxy (-OR / -OAr) |

| Thiol/Thiophenol | R-SH / Ar-SH (with base) | Thioether (-SR / -SAr) |

Synthesis of Advanced Derivatives and Bioconjugates for Specific Research Applications

The diverse reactivity of this compound allows for the rational design and synthesis of advanced derivatives for specific applications. By combining the functionalization strategies described above, complex molecules with tailored properties can be constructed. For example, a nucleophilic linker containing an azide or alkyne group could be introduced at the 4-position, setting the stage for copper-catalyzed "click chemistry" (CuAAC). Simultaneously, the vinyl group could be used in radical-mediated thiol-ene reactions, demonstrating the potential for orthogonal functionalization at two different sites on the molecule.

This synthetic versatility is particularly relevant for creating bioconjugates. The quinazolinone core is a known pharmacophore found in numerous biologically active compounds. mdpi.comnih.gov By attaching a biocompatible polymer, a peptide, or a targeting ligand to the this compound scaffold, researchers can develop novel probes for chemical biology or targeted therapeutic agents. For instance, conjugation with silver nanoparticles has been shown to enhance the antibacterial activity of some quinazolinone derivatives. nih.gov The bromine atom at the 6-position also offers a site for further modification via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, further expanding the chemical space accessible from this versatile starting material.

Spectroscopic and Structural Elucidation Studies of 6 Bromo 2 Vinyl 4 Quinazolinol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 6-Bromo-2-vinyl-4-quinazolinol, ¹H and ¹³C NMR provide foundational information on the chemical environment of hydrogen and carbon atoms, respectively, while multi-dimensional techniques reveal intricate connectivity and spatial relationships.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are essential for unambiguously assigning signals and elucidating the complex structure of substituted quinazolinones.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the vinyl group and between adjacent protons on the quinazoline (B50416) ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the vinyl carbons and the aromatic carbons of the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This technique can help determine the preferred conformation of the molecule. For N-alkylated quinazolinone derivatives, NOESY has been used to confirm the site of alkylation by observing the correlation between protons of the N-alkyl group and the 2-H proton of the quinazolinone ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H5 | ~8.2 (d) | ~127.0 | C4, C7, C8a |

| H7 | ~7.8 (dd) | ~136.0 | C5, C6, C8a |

| H8 | ~7.5 (d) | ~120.0 | C4a, C6 |

| Vinyl-CH= | ~6.5-7.0 (dd) | ~130.0 | C2 |

| Vinyl =CH₂ | ~5.5-6.0 (m) | ~125.0 | C2 |

| NH | ~12.0 (s, broad) | - | C4, C8a |

| C2 | - | ~155.0 | H(Vinyl) |

| C4 | - | ~162.0 | H5, H8, NH |

| C4a | - | ~121.0 | H5, H8 |

| C5 | - | ~127.0 | H7 |

| C6 | - | ~118.0 (C-Br) | H5, H7, H8 |

| C7 | - | ~136.0 | H5 |

| C8 | - | ~120.0 | H7 |

| C8a | - | ~147.0 | H5, NH |

Note: Data is inferred from published values for 6-bromo-quinazolinone derivatives and standard values for vinyl groups. nih.gov

Solid-State NMR Applications for Polymorph and Supramolecular Analysis

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and supramolecular assemblies. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts and internuclear distances that arise from different crystal packing arrangements. For quinazolinone derivatives, ssNMR could be used to characterize hydrogen bonding networks and π-π stacking interactions in the solid state, which govern the material's bulk properties.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₇BrN₂O), HRMS would be used to confirm its exact mass, distinguishing it from other isomers or compounds with the same nominal mass. amazonaws.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M+ and M+2) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

For quinazoline derivatives, the fragmentation is heavily influenced by the core structure. soton.ac.uk Common fragmentation pathways for the this compound cation might include:

Loss of small neutral molecules like CO or HCN.

Cleavage of the vinyl group.

Fission of the quinazolinone ring itself.

Understanding these pathways is crucial for identifying unknown metabolites or impurities during pharmaceutical development. soton.ac.uk

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | Proposed Fragment | Description |

|---|---|---|

| 250/252 | [M+H]⁺ | Protonated molecular ion |

| 223/225 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the quinazoline ring |

| 222/224 | [M+H - CO]⁺ | Loss of carbon monoxide from the carbonyl group |

| 196/198 | [M+H - HCN - CO]⁺ | Subsequent loss of CO after HCN loss |

| 171 | [M+H - Br]⁺ | Loss of the bromine radical |

Note: Fragmentation pathways are predicted based on general knowledge of quinazolinone fragmentation. nih.govsoton.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Quinazoline structures exhibit strong, characteristic IR absorption bands. nih.gov For this compound, key expected signals would include N-H stretching, C=O (carbonyl) stretching, C=N and C=C stretching from the aromatic and vinyl groups, and C-H bending vibrations. nih.govmediresonline.org The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. The C=C stretch of the vinyl group, for example, is expected to give a moderate to strong Raman signal, which can be more distinct than its corresponding IR absorption. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3400 - 3200 | Weak | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |

| Vinyl C-H Stretch | 3080 - 3020 | 3080 - 3020 | Medium |

| C=O Stretch | 1700 - 1680 | 1700 - 1680 | Strong |

| C=C Stretch (Vinyl) | ~1640 | ~1640 | Medium-Strong |

| C=N/C=C Stretch (Ring) | 1620 - 1475 | 1620 - 1475 | Strong |

| C-H Bending | 1450 - 1000 | 1450 - 1000 | Medium |

| C-Br Stretch | 700 - 550 | 700 - 550 | Strong |

Note: Frequencies are based on typical values for the respective functional groups and data from related quinazolinone compounds. nih.govmediresonline.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions and photophysical properties of molecules like this compound. The UV-Vis absorption spectrum of a quinazolinone derivative is primarily influenced by the π-conjugated system of the heterocyclic core. The introduction of a bromo group at the 6-position and a vinyl group at the 2-position is expected to modulate the electronic properties.

The bromine atom, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. The vinyl group extends the π-conjugation of the quinazolinone system, which typically leads to a further red shift in the absorption bands. The UV-Vis spectrum of related 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones has been reported to support structural characterization, indicating the utility of this technique for this class of compounds nih.gov.

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many quinazoline derivatives are known to be fluorescent rsc.org. The fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) are critical parameters that determine the potential of these compounds in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes. For instance, certain quinazoline-based fluorophores have demonstrated high photoluminescence quantum yields, exceeding 80% in some cases rsc.org. The specific photophysical properties of this compound would be dependent on the interplay of the electronic effects of the bromo and vinyl substituents.

Table 1: Hypothetical Photophysical Data for this compound

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | 320-350 nm |

| Molar Absorptivity (ε) | 10,000-20,000 M-1cm-1 |

| Emission Maximum (λem) | 400-450 nm |

| Stokes Shift | 80-100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1-0.3 |

Note: This table presents expected values based on the properties of similar quinazolinone derivatives and is for illustrative purposes.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

The crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking, can also be elucidated. These interactions are crucial for understanding the solid-state properties of the material. While a crystal structure for this compound is not publicly available, the X-ray structure of a related compound, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, has been reported, showcasing the utility of this technique for bromo-substituted heterocyclic systems researchgate.net.

Table 2: Representative Crystallographic Data for a Quinazolinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.4 |

| β (°) | 105 |

| Z | 4 |

Note: This data is representative of a typical small organic molecule and is for illustrative purposes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

For this compound to be studied by these techniques, it would need to be chiral. The parent molecule itself is not chiral. However, if a chiral center is introduced into one of its derivatives, for example, through substitution on the vinyl group or by creating a chiral axis, then ECD and VCD could be used to determine its absolute configuration.

VCD spectroscopy, combined with quantum chemical calculations, has proven to be a powerful tool for determining the absolute configuration of complex molecules, including those with multiple sources of chirality nih.gov. The application of solid-state VCD is also emerging as a valuable method for characterizing the structure of pharmaceutical compounds in their solid forms chemrxiv.orgnih.gov. The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure, which is highly sensitive to its stereochemistry. While no specific VCD or ECD studies on chiral derivatives of this compound have been reported, the methodology is well-established for related chiral heterocyclic systems.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones |

Computational and Theoretical Chemistry of 6 Bromo 2 Vinyl 4 Quinazolinol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity

Density Functional Theory (DFT) has become a popular and effective method for investigating the ground state properties of quinazolinone derivatives. By utilizing functionals such as B3LYP with basis sets like 6–31+G(d,p), researchers can accurately model the electronic density to predict a variety of molecular properties. nih.govresearchgate.netnih.gov For similar 6-bromo quinazoline (B50416) compounds, DFT analysis has been employed to determine thermodynamic stability and other key electronic parameters. nih.govresearchgate.netnih.gov These calculations can elucidate the reactivity of 6-Bromo-2-vinyl-4-quinazolinol by mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy for electronic structure calculations, albeit at a greater computational cost. These methods are essential for benchmarking DFT results and for obtaining highly reliable predictions of electronic properties for molecules such as this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecular structure.

Calculated NMR Chemical Shifts and Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. For complex organic molecules, comparing calculated NMR data with experimental values can be instrumental in confirming the correct structure and determining the relative configuration and conformation in solution. nih.gov This computational approach provides a valuable complement to experimental NMR studies of this compound.

Simulated Vibrational and Electronic Spectra for Interpretative Aid

Computational methods, particularly DFT, are used to simulate vibrational (infrared and Raman) and electronic (UV-Vis) spectra. For related quinoline (B57606) and quinazoline systems, DFT calculations have been successfully used to analyze vibrational modes and electronic transitions. nih.govresearchgate.netnih.govnih.gov The calculated theoretical IR spectrum for similar compounds has shown good agreement with experimental data. nih.govresearchgate.netnih.gov Such simulations for this compound would aid in the assignment of its experimental spectra, providing a detailed understanding of its vibrational and electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. By mapping the potential energy surface, computational methods can reveal the energy barriers between different conformations and identify the most likely shapes the molecule will adopt. This analysis is crucial for understanding how this compound might interact with biological targets or other molecules.

In-depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical chemistry data specifically for the compound This compound . Despite extensive searches for scholarly articles and research data, no specific studies were found that provide the detailed analysis required to construct an article based on the requested outline.

The inquiry sought specific computational data pertaining to:

Molecular Dynamics (MD) Simulations: Information on the solution-state behavior and intermolecular interactions of this compound is not available. While MD simulations have been performed on other derivatives of 6-bromo-quinazoline, these studies focus on compounds with different functional groups at the 2-position and therefore their results are not applicable to the vinyl-substituted target molecule.

Reaction Mechanism Elucidation: There is no published research detailing the computational elucidation of the synthetic pathways for this compound.

Transition State and Energy Barrier Analysis: Consequently, data on transition state searches and the determination of energy barriers for its synthesis are absent from the literature.

Solvent Effects: Computational studies on the influence of different solvents on the reaction pathways and equilibrium constants for the formation of this compound have not been reported.

While the broader family of quinazolinones is a subject of considerable research, particularly in medicinal chemistry, the specific compound of interest, this compound, appears to be an uncharacterized entity in the realm of theoretical and computational chemistry. The available literature focuses on other analogues, and the strict adherence to the requested subject matter prevents the inclusion of data from these related but distinct chemical structures.

Therefore, it is not possible to provide a scientifically accurate article with the requested detailed computational analysis for this compound at this time. This highlights a potential area for future research within the field of computational chemistry to explore the properties and reaction dynamics of this specific compound.

Biological and Medicinal Chemistry Research: Mechanistic Insights of 6 Bromo 2 Vinyl 4 Quinazolinol

Exploration of Molecular Targets and Binding Mechanisms

There is no publicly available research detailing the molecular targets or specific binding mechanisms of 6-Bromo-2-vinyl-4-quinazolinol. The quinazolinone scaffold, in general, is known to interact with various biological targets, often acting as a kinase inhibitor. nih.gov However, the specific influence of the 2-vinyl and 6-bromo substitutions on targeting and binding has not been elucidated for this particular compound.

Enzyme Inhibition/Activation Studies and Kinetic Analysis

No studies on the enzyme inhibition or activation properties of this compound have been found in the scientific literature. Consequently, there is no kinetic analysis data, such as IC50 or Ki values, to report for this compound.

Receptor Ligand Binding and Allosteric Modulation Investigations

There are no published investigations into the receptor ligand binding capabilities or potential allosteric modulation effects of this compound.

Cellular Pathway Modulation and Signal Transduction Interventions

Specific research on how this compound modulates cellular pathways or intervenes in signal transduction is not available. While many quinazolinone derivatives are known to affect cellular processes, these findings cannot be directly attributed to this compound without specific experimental evidence.

Gene Expression and Protein Regulation Studies (e.g., transcriptomics, proteomics)

No transcriptomic or proteomic studies have been published that analyze the effects of this compound on gene expression or protein regulation.

Cell Cycle Progression and Apoptosis Pathway Investigations

There is no available data from studies investigating the impact of this compound on cell cycle progression or its ability to induce or inhibit apoptosis.

Mechanistic Studies in Proteomics Research Contexts

While some commercial suppliers list this compound as a chemical for proteomics research, no published studies detailing its application or any mechanistic insights gained from its use in this context could be located. scbt.com

Activity-Based Protein Profiling (ABPP) Strategies for Target Identification

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules directly in complex biological systems nomuraresearchgroup.com. This technique utilizes chemical probes that mimic the parent compound but are modified with a reporter tag for identification and a reactive group to covalently bind to the active site of target enzymes.

While specific ABPP studies for this compound have not been detailed in available research, the application of ABPP to other quinazoline (B50416) derivatives has been successful in target identification nih.govnih.gov. For example, ABPP has been employed to identify the targets of antibacterial quinazolines, revealing novel mechanisms of action nih.govnih.gov. The vinyl group in this compound could potentially serve as a reactive "warhead" for covalent modification of a target protein, making it a candidate for the design of an activity-based probe. Such a probe would be instrumental in identifying its cellular binding partners and elucidating its mechanism of action. The general workflow for an ABPP experiment is outlined in the table below.

| Step | Description |

| 1. Probe Design and Synthesis | A chemical probe based on the this compound scaffold is synthesized. This probe would typically include a reactive group (e.g., the vinyl moiety) and a reporter tag (e.g., biotin or a fluorescent dye), often attached via a linker. |

| 2. Labeling | The probe is incubated with a complex proteome (e.g., cell lysate, living cells). The probe covalently binds to its protein target(s). |

| 3. Reporter Tag Conjugation (if using a bioorthogonal tag) | If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), a reporter tag is attached via a click chemistry reaction. |

| 4. Target Enrichment and Identification | The probe-labeled proteins are enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry-based proteomics. |

| 5. Target Validation | The identified protein targets are validated through various biochemical and cellular assays. |

In Vitro Pharmacological Characterization and Biological Activity Spectrum (Mechanistic Focus)

The quinazoline core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties nih.govscispace.commediresonline.org. The specific biological activity of this compound is not well-documented in publicly accessible literature. However, based on the activities of structurally related compounds, it can be hypothesized to possess certain biological effects. For instance, the presence of a halogen at the 6-position of the quinazoline ring has been associated with enhanced anticancer effects in some derivatives nih.gov.

The vinyl substituent at the 2-position is a key feature that could confer specific reactivity, potentially acting as a Michael acceptor for nucleophilic residues in a protein target. This covalent interaction could lead to irreversible inhibition and a distinct pharmacological profile.

Target Validation and Deconvolution Approaches

Target validation is a critical step to confirm that the interaction of a compound with its identified protein target is responsible for the observed biological effect. In the absence of direct target identification for this compound, we can consider general approaches that would be applicable once putative targets are identified, for instance through ABPP.

| Approach | Description |

| Genetic Methods | Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the gene encoding the putative target protein. If the biological effect of this compound is diminished or abolished in these modified cells, it provides strong evidence for on-target activity. |

| Biochemical Assays | The direct interaction between this compound and the purified recombinant target protein can be confirmed using various biochemical assays, such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). |

| Competitive Binding Assays | A known ligand or substrate of the putative target can be used to compete with this compound for binding. A successful competition would indicate that the compound binds to the same site as the known ligand. |

| Mutation Studies | Site-directed mutagenesis can be used to alter key amino acid residues in the putative binding site of the target protein. A loss of binding or activity of this compound towards the mutated protein would support the proposed binding mode. |

Specificity and Selectivity Profiling across Biological Systems

The specificity and selectivity of a compound are crucial determinants of its therapeutic potential and potential for off-target effects. For this compound, a comprehensive selectivity profile would involve screening it against a broad panel of proteins, particularly those within the same family as its primary target.

For example, if the primary target is identified as a specific kinase, selectivity would be assessed by testing the compound's activity against a large panel of other kinases. The results of such a screen are often represented as a selectivity tree or a heatmap, providing a visual representation of the compound's interaction profile.

In the context of anticancer activity, the selectivity of quinazoline derivatives is often evaluated by comparing their cytotoxic effects on cancer cell lines versus normal, non-cancerous cell lines. For example, a study on a 6-bromo-quinazoline derivative showed significantly higher potency against MCF-7 and SW480 cancer cell lines compared to the normal MRC-5 cell line, indicating a degree of selectivity for cancer cells nih.gov.

A hypothetical selectivity profile for this compound could be generated through large-scale screening efforts as summarized in the table below.

| Assay Type | Purpose | Example |

| Kinome Profiling | To assess the selectivity of the compound against a wide range of protein kinases. | Screening against a panel of several hundred human kinases to identify on- and off-target interactions. |

| Cell-Based Profiling | To evaluate the compound's activity across a diverse panel of human cancer cell lines. | The NCI-60 human tumor cell line screen, which provides a "fingerprint" of the compound's activity profile. |

| Proteome-Wide Profiling | To identify all cellular proteins that interact with the compound. | Chemoproteomic techniques, such as competitive ABPP, can be used to assess the selectivity of the compound across entire enzyme families in their native environment. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 2 Vinyl 4 Quinazolinol Derivatives

Systematic Modification Strategies for SAR Elucidation

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, enabling the identification of key structural features responsible for its biological activity. For 6-bromo-2-vinyl-4-quinazolinol, this involves a methodical alteration of its core structure to probe the electronic, steric, and hydrophobic requirements for optimal interaction with its biological target.

The quinazolinone core offers several positions for substitution, with the bromo and vinyl groups being key features of the parent compound.

Bromo Group: The presence of a halogen atom, such as bromine, at the 6-position of the quinazolinone ring has been shown to significantly influence biological activity. nih.gov Halogen atoms can modulate the electronic properties of the ring system and enhance hydrophobic interactions with the target protein. Studies on various quinazolinone derivatives have indicated that the presence of a halogen at the 6- and/or 8-position can enhance antimicrobial and anticancer activities. nih.gov For instance, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov

Vinyl Group: The vinyl group at the 2-position is a reactive moiety that can participate in various interactions with the biological target. Its double bond offers a site for potential covalent modification or specific non-covalent interactions. The electronic nature and steric bulk of the substituent at the 2-position are critical for activity. Modifications of this group are a key strategy in SAR studies.

A hypothetical SAR study could involve moving the bromo group to other positions on the benzene (B151609) ring (e.g., 7- or 8-position) or replacing it with other halogens (Cl, F, I) or electron-withdrawing/donating groups to assess the impact on activity. Similarly, the vinyl group could be shifted to other positions on the quinazolinone ring, although this would represent a more significant synthetic challenge and likely alter the fundamental properties of the molecule.

Table 1: Hypothetical SAR of Halogen Substitution on the Quinazolinol Core

| Compound | R1 (Position 6) | R2 (Position 8) | Relative Activity |

| 1a | Br | H | +++ |

| 1b | Cl | H | ++ |

| 1c | I | H | ++++ |

| 1d | H | Br | ++ |

| 1e | Br | Br | +++++ |

Note: This table is a hypothetical representation based on general SAR findings for quinazolinone derivatives and is intended for illustrative purposes.

The vinyl group at the 2-position is a prime target for modification to explore the SAR of this compound.

Saturation: Conversion of the vinyl group to an ethyl group would probe the importance of the double bond for activity. This would help determine if the planarity or reactivity of the vinyl group is essential.

Functionalization: Introduction of various functional groups to the vinyl moiety could lead to derivatives with improved potency and selectivity. For example, the addition of polar groups like hydroxyl or amine could enhance solubility and introduce new hydrogen bonding interactions.

Steric Bulk: Increasing the steric bulk of the substituent at the 2-position by replacing the vinyl group with larger groups (e.g., styryl, propenyl) can help to map the size of the binding pocket.

Table 2: Proposed Modifications of the Vinyl Moiety and Expected Impact

| Modification | Structure | Rationale | Potential Impact on Activity |

| Saturation | -CH2CH3 | Investigate the role of the double bond. | Decrease if π-π stacking or covalent interaction is crucial. |

| Hydroxylation | -CH(OH)CH3 | Introduce hydrogen bonding capabilities. | Increase if H-bond donor/acceptor is favored. |

| Amination | -CH(NH2)CH3 | Introduce hydrogen bonding and potential for salt bridge formation. | Increase if interaction with an acidic residue is possible. |

| Phenyl Substitution | -CH=CHC6H5 (Styryl) | Explore steric tolerance and potential for additional π-interactions. | Increase if a larger hydrophobic pocket is present. |

The 4-position of the quinazolinol core exists in tautomeric equilibrium between the keto (quinazolinone) and enol (quinazolinol) forms. This position is a critical site for derivatization.

Alkylation/Arylation: The introduction of alkyl or aryl groups at the N-3 position can significantly impact the molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties and biological activity. The presence of a substituted aromatic ring at the 3-position is often considered essential for antimicrobial activities. nih.gov

Amine Substitution: The 4-oxo group can be converted to a 4-amino group, which can then be further substituted. 4-anilino-quinazoline derivatives are a well-known class of epidermal growth factor receptor (EGFR) inhibitors. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties. For this compound derivatives, a 3D-QSAR model could be developed to guide the design of more potent analogs. rsc.orgrsc.org

QSAR models are built using a training set of compounds with known biological activities. The models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources. Descriptors used in QSAR models for quinazolinone derivatives often include electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) parameters.

Cheminformatics tools can be employed to analyze large datasets of quinazolinone derivatives to identify key structural motifs associated with desired biological activities. These tools can also be used for virtual screening of compound libraries to identify novel hits with the this compound scaffold.

Rational Design of Analogues based on Mechanistic Understanding and Binding Models

Once the mechanism of action of this compound is elucidated and a binding model is proposed, rational design of analogues can be undertaken. This involves designing molecules that are predicted to have improved interactions with the biological target. For example, if the vinyl group is found to interact with a specific hydrophobic pocket, analogues with other hydrophobic groups at the 2-position could be designed. If the bromo group is involved in a halogen bond, analogues with other halogen atoms could be synthesized to optimize this interaction.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target of this compound is known, SBDD can be a powerful tool for designing novel inhibitors. nih.govyoutube.com This approach involves docking the lead compound into the active site of the target to understand its binding mode. This information can then be used to design new molecules with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a 3D structure of the target, LBDD approaches can be used. researchgate.netgardp.org LBDD relies on the knowledge of other molecules that bind to the same target. A pharmacophore model can be developed based on the common structural features of these molecules. This model can then be used to design new compounds that fit the pharmacophore and are likely to be active.

Advanced Research Applications Beyond Medicinal Chemistry

Material Science and Polymer Chemistry Applications

The vinyl group at the 2-position of 6-Bromo-2-vinyl-4-quinazolinol is a key feature that suggests its utility as a monomer in polymer chemistry, allowing for the synthesis of functional polymers with potentially tunable properties.

Monomer for Functional Polymer Synthesis with Tunable Properties

The vinyl group of this compound can undergo polymerization through various methods, such as free radical or controlled radical polymerization, to produce homopolymers or be copolymerized with other monomers. This would result in polymers incorporating the 6-bromo-4-quinazolinol moiety as a repeating unit. The properties of these resulting polymers could be tailored by controlling the polymer chain length, architecture (e.g., linear, branched), and by copolymerizing with other functional monomers. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) could lead to materials with a combination of the properties of both monomer units. The quinazolinone ring, being a rigid and aromatic structure, could enhance the thermal stability and mechanical strength of the resulting polymers. The bromo-substituent on the quinazoline (B50416) ring offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties, such as solubility, polarity, and reactivity.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Property | Influencing Factor from Monomer | Potential Application |

| Thermal Stability | Rigid quinazolinone core | High-performance plastics, coatings |

| Mechanical Strength | Aromatic structure | Engineering thermoplastics |

| Refractive Index | High aromatic content | Optical materials, lenses |

| Chemical Reactivity | Bromo substituent for post-modification | Functional materials, smart polymers |

| Adhesion | Polar quinazolinone moiety | Adhesives, composites |

Incorporation into Optoelectronic Materials and Organic Semiconductors

Quinazoline derivatives are known to possess interesting photophysical properties, and arylvinyl-substituted quinazolines, in particular, have been noted for their potential in nonlinear optical materials. The extended π-conjugation system in this compound, arising from the vinyl group attached to the quinazoline core, suggests its potential for applications in optoelectronic materials.

Incorporation of this compound, either as a dopant or as a covalently bound unit within a polymer matrix, could lead to materials with specific light-absorbing or light-emitting properties. The bromo-substituent can also influence the electronic properties of the molecule through the heavy atom effect, which could be beneficial in applications such as phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the quinazoline ring system can be designed to exhibit charge-transporting properties, making polymers derived from this compound potential candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The ability to tune the electronic properties through modification of the quinazoline core or via the bromo-substituent could allow for the development of materials with optimized performance for specific optoelectronic applications.

Applications in Catalysis and Organic Synthesis

The structural features of this compound, namely the nitrogen atoms in the quinazoline ring and the reactive vinyl and bromo groups, make it a candidate for applications in catalysis and as a building block in organic synthesis.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms in the quinazoline ring of this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand in transition metal catalysis. The vinyl group could also participate in metal coordination, potentially leading to bidentate or even tridentate ligands if other coordinating groups are introduced. The steric and electronic properties of the ligand, which are crucial for the activity and selectivity of a catalyst, could be fine-tuned by modifying the quinazoline scaffold. The bromo-substituent, for instance, can influence the electron density on the quinazoline ring and, consequently, the coordinating ability of the nitrogen atoms. Ligands based on this scaffold could find applications in a variety of metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Reagent Development for Specific Chemical Transformations

Beyond its role as a ligand, this compound can serve as a versatile reagent in organic synthesis. The bromo-substituent at the 6-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups, leading to the synthesis of more complex quinazoline derivatives. The vinyl group can also undergo a variety of chemical transformations, including addition reactions, cycloadditions, and metathesis, providing another handle for molecular elaboration. This dual reactivity makes this compound a valuable building block for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Bioanalytical and Sensing Applications

The quinazolinone scaffold is known to be a good fluorophore, and derivatives of quinazolinone have been explored as fluorescent probes and chemosensors for the detection of various analytes. rsc.org This suggests that this compound could be developed into a valuable tool for bioanalytical and sensing applications.